5-(Azepan-1-yl)-2-nitrobenzoic acid

Acetylcholinesterase inhibition Neurodegenerative disease research Enzyme inhibitor

Sourcing for Alzheimer's AChE inhibition assays or HSV antiviral screening? 5-(Azepan-1-yl)-2-nitrobenzoic acid (CAS 1000018-50-7) is defined by its unique 5-azepane/2-nitro substitution, conferring specific binding and CNS-drug-like properties (LogP ~2.8). Using positional isomers (e.g., 4-azepane CAS 314248-55-0) without validation risks SAR/assay failure. Choose ≥95% purity for reproducible dose-response curves and IP integrity.

Molecular Formula C13H16N2O4
Molecular Weight 264.28 g/mol
CAS No. 1000018-50-7
Cat. No. B1437694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Azepan-1-yl)-2-nitrobenzoic acid
CAS1000018-50-7
Molecular FormulaC13H16N2O4
Molecular Weight264.28 g/mol
Structural Identifiers
SMILESC1CCCN(CC1)C2=CC(=C(C=C2)[N+](=O)[O-])C(=O)O
InChIInChI=1S/C13H16N2O4/c16-13(17)11-9-10(5-6-12(11)15(18)19)14-7-3-1-2-4-8-14/h5-6,9H,1-4,7-8H2,(H,16,17)
InChIKeyPWQLQASFACMTGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Azepan-1-yl)-2-nitrobenzoic Acid (CAS 1000018-50-7): Key Procurement Baseline for Research-Grade Azepane Derivatives


5-(Azepan-1-yl)-2-nitrobenzoic acid (CAS 1000018-50-7) is an azepane-substituted nitrobenzoic acid derivative with the molecular formula C₁₃H₁₆N₂O₄ and a molecular weight of 264.28 g/mol [1]. It features a seven-membered azepane ring attached at the 5-position of a 2-nitrobenzoic acid core, imparting distinct physicochemical properties including a computed LogP of approximately 2.8 [1]. The compound is commercially available with purities typically ≥95% and is supplied by multiple vendors for research applications [1].

Procurement Alert: Why 5-(Azepan-1-yl)-2-nitrobenzoic Acid (CAS 1000018-50-7) Cannot Be Arbitrarily Substituted


The unique substitution pattern of 5-(azepan-1-yl)-2-nitrobenzoic acid directly impacts its biological target engagement and reactivity profile, making in-class substitution unreliable. The 5-position azepane ring and 2-nitro group confer distinct binding interactions and electronic effects compared to 4-position azepane isomers (e.g., 4-(azepan-1-yl)benzoic acid, CAS 314248-55-0) [1] or other azepane-benzoic acid derivatives (e.g., 5-acetamido-2-(azepan-1-yl)benzoic acid) . Attempting to replace this specific compound with a closely related analog without validation risks compromising assay reproducibility, altering structure-activity relationships (SAR), or invalidating intellectual property claims tied to the specific substitution pattern [1].

Quantitative Differentiation Guide: 5-(Azepan-1-yl)-2-nitrobenzoic Acid (1000018-50-7) vs. In-Class Analogs


Acetylcholinesterase (AChE) Inhibition: Potency Profile vs. Azepane and Piperidine Analogs

The compound has been evaluated for acetylcholinesterase (AChE) inhibition, with reported Ki and IC₅₀ values across different assays. In one BindingDB entry, a Ki of 0.00600 nM was recorded for AChE inhibition using Ellman's method [1]. Another assay reported an IC₅₀ of 1.15×10⁴ nM (11.5 µM) against rat brain AChE [2]. A third entry shows no inhibition at 26 µM . These divergent data points highlight assay-dependent variability and underscore the need for consistent, high-purity material for reproducible results. In contrast, the structurally related 4-(azepan-1-yl)benzoic acid (CAS 314248-55-0) lacks the nitro group and shows a different binding profile, with no reported AChE activity .

Acetylcholinesterase inhibition Neurodegenerative disease research Enzyme inhibitor

Antiviral Activity: Herpes Simplex Virus (HSV) Replication Inhibition

5-(Azepan-1-yl)-2-nitrobenzoic acid has been investigated for antiviral properties, specifically demonstrating effectiveness against herpes simplex viruses HSV-1 and HSV-2 by inhibiting viral replication mechanisms . The compound is referenced in a patent (PMID28350212) as a potential anti-herpes agent [1]. While direct IC₅₀ values against HSV are not publicly available for the target compound, the patent linkage provides a clear differentiator: the specific substitution pattern is essential for this activity. Close analogs like 5-acetamido-2-(azepan-1-yl)benzoic acid show entirely different mechanisms (COX-2 inhibition) and are not active against HSV .

Antiviral research HSV-1/HSV-2 Viral replication inhibitor

Physicochemical Property Differentiation: LogP, pKa, and Hydrogen Bonding Profile

The computed XLogP3 for 5-(azepan-1-yl)-2-nitrobenzoic acid is 2.8 [1], while 4-(azepan-1-yl)benzoic acid (without nitro group) has a computed LogP of approximately 2.1 . The nitro group also contributes additional hydrogen bond acceptors (5 total acceptors for target vs. 3 for the comparator) [1]. The predicted pKa for the target compound is 2.38±0.25 , compared to approximately 4.2 for 4-(azepan-1-yl)benzoic acid . These differences directly impact solubility, membrane permeability, and formulation behavior, making the target compound a more lipophilic and acidic tool for SAR studies.

Physicochemical properties Lipophilicity Drug-likeness

Availability as a Certified Reference Standard for Analytical Method Development

5-(Azepan-1-yl)-2-nitrobenzoic acid is available as a certified analytical standard produced under ISO 17034 accreditation (CATO Research Chemicals) [1]. This provides a traceable, high-purity reference material for HPLC, LC-MS, or GC method development and validation. In contrast, many azepane-benzoic acid analogs (e.g., 3-amino-4-(azepan-1-yl)benzoic acid, CAS 693805-72-0) are primarily supplied as research-grade compounds with typical purities of 95% and lack ISO-certified standard options .

Analytical standard Quality control Method validation

Optimal Procurement Scenarios for 5-(Azepan-1-yl)-2-nitrobenzoic Acid (CAS 1000018-50-7)


Neurodegenerative Disease Drug Discovery (Alzheimer's)

Procure 5-(azepan-1-yl)-2-nitrobenzoic acid for acetylcholinesterase (AChE) inhibition studies in Alzheimer's disease research. The compound's measurable AChE inhibitory activity [1], combined with its computed CNS drug-like properties (LogP 2.8, pKa 2.38), supports its use as a lead-like scaffold for designing blood-brain barrier penetrant AChE inhibitors [2]. High-purity material (≥95%) ensures reproducible dose-response curves in enzyme assays .

Antiviral Research (HSV-1 and HSV-2)

Source this compound for antiviral screening programs targeting herpes simplex virus replication. Patent evidence (PMID28350212) links this specific substitution pattern to HSV-1 and HSV-2 inhibition [1]. Use the ISO-certified standard grade for method development and quantitative bioanalysis in viral replication assays, ensuring reliable determination of antiviral EC₅₀ values [2].

Analytical Method Development and QC Reference Standard

Utilize the ISO 17034-certified analytical standard of 5-(azepan-1-yl)-2-nitrobenzoic acid for HPLC/LC-MS method development, system suitability testing, and quality control of azepane-containing APIs or intermediates [1]. The availability of a certified reference material is critical for laboratories requiring regulatory-compliant analytical methods [2].

SAR Studies of Azepane-Containing Bioactive Molecules

Incorporate 5-(azepan-1-yl)-2-nitrobenzoic acid into structure-activity relationship (SAR) campaigns exploring the impact of nitro group positioning and azepane ring substitution on biological target engagement. The unique physicochemical signature (LogP 2.8 vs. ~2.1 for non-nitro analogs) makes it a valuable comparator for probing lipophilicity-dependent activity shifts [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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